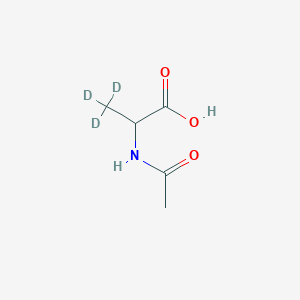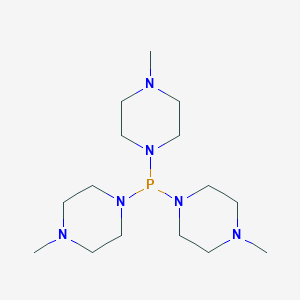
Tris(4-methylpiperazin-1-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-methylpiperazin-1-yl)phosphane is a multidentate phosphorus-nitrogen donor ligand. It is known for its ability to form stable complexes with various metal ions, making it a valuable compound in coordination chemistry and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methylpiperazin-1-yl)phosphane typically involves the reaction of phosphorus trichloride with 4-methylpiperazine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the phosphorus compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tris(4-methylpiperazin-1-yl)phosphane undergoes various types of chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals.
Substitution Reactions: Can undergo substitution reactions with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts such as copper chloride, bromide, and iodide. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran under inert conditions .
Major Products Formed
The major products formed from reactions involving this compound are metal complexes, which can exhibit various geometries and coordination numbers depending on the metal ion and reaction conditions .
Scientific Research Applications
Tris(4-methylpiperazin-1-yl)phosphane has several scientific research applications:
Mechanism of Action
The mechanism of action of Tris(4-methylpiperazin-1-yl)phosphane involves its ability to coordinate with metal ions through its phosphorus and nitrogen atoms. This coordination can stabilize the metal ion and facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific metal ion and the reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
- Tris(2-pyridyl)phosphine
- Tris(2-pyridyl)methane
- Tris(2-pyridyl)amine
Uniqueness
Tris(4-methylpiperazin-1-yl)phosphane is unique due to its ability to form stable cubane-like complexes with copper halides, which is not commonly observed with other similar ligands. This unique property makes it valuable for studying metal-ligand interactions and developing new catalytic systems .
Properties
Molecular Formula |
C15H33N6P |
|---|---|
Molecular Weight |
328.44 g/mol |
IUPAC Name |
tris(4-methylpiperazin-1-yl)phosphane |
InChI |
InChI=1S/C15H33N6P/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H2,1-3H3 |
InChI Key |
VCQVIFAEXZABCN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)P(N2CCN(CC2)C)N3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



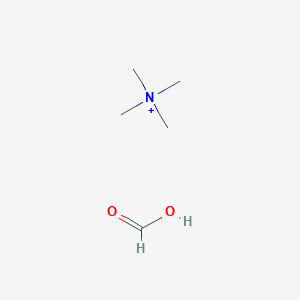




butanoic acid](/img/structure/B12061531.png)


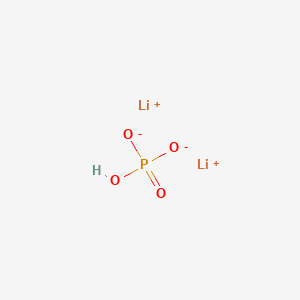

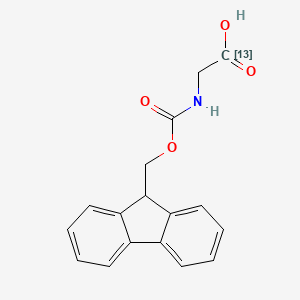
azanium](/img/structure/B12061565.png)
